Welcome to the BenchChem Online Store!
molecular formula C9H14O3 B8451432 Methyl 3-(1-acetylcyclopropyl)propionate

Methyl 3-(1-acetylcyclopropyl)propionate

Cat. No. B8451432
M. Wt: 170.21 g/mol
InChI Key: DUGRKYGJSUJANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06673938B1

Procedure details

74.5 g of methyl 3-(1-acetylcyclopropyl)propionate (0.32 mol) are dissolved in 1 l of tetrahydrofuran and the solution is treated portionwise with 14.3 g of sodium hydride (55% suspension in oil, 0.32 mol) at room temperature. After 1 hour, the reaction mixture is diluted with 200 ml of dimethylformamide and warmed to 70° C. After 8 hours, tetrahydrofuran is removed in vacuo, and the residue is poured into 2 N hydrochloric acid and extracted with diethyl ether. The organic phase is dried over sodium sulfate and concentrated, and column chromatography over silica gel (methylene chloride:ethanol 9:1 as eluent) gives spiro[2.5]octane-4,6-dione in the form of white crystals of melting point 116-118° C.
Quantity
74.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1([CH2:7][CH2:8][C:9]([O:11]C)=O)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[H-].[Na+]>O1CCCC1.CN(C)C=O>[CH2:5]1[C:4]2([CH2:7][CH2:8][C:9](=[O:11])[CH2:2][C:1]2=[O:3])[CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
74.5 g
Type
reactant
Smiles
C(C)(=O)C1(CC1)CCC(=O)OC
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
tetrahydrofuran is removed in vacuo
ADDITION
Type
ADDITION
Details
the residue is poured into 2 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1CC12C(CC(CC2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.